molecular formula C19H25NO5 B13088602 (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester

(2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester

Cat. No.: B13088602
M. Wt: 347.4 g/mol
InChI Key: LDUBNPSIHNXHQF-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester (CAS: 153080-92-3) is a chiral pyrrolidine derivative widely used as a synthetic intermediate in medicinal chemistry. The compound features a bicyclic structure with a Boc (tert-butoxycarbonyl) protecting group at the 1-position, a benzyl substituent at the 4-position, and an ethyl ester at the 2-carboxylic acid moiety. Its stereochemistry (2S,4S) is critical for applications in enantioselective synthesis, particularly in the development of protease inhibitors and antimalarial agents .

Properties

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,4S)-4-benzyl-5-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C19H25NO5/c1-5-24-17(22)15-12-14(11-13-9-7-6-8-10-13)16(21)20(15)18(23)25-19(2,3)4/h6-10,14-15H,5,11-12H2,1-4H3/t14-,15-/m0/s1

InChI Key

LDUBNPSIHNXHQF-GJZGRUSLSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H](C(=O)N1C(=O)OC(C)(C)C)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as (S)-proline or its derivatives.

    Protection: The amino group of (S)-proline is protected using a Boc protecting group to form (S)-1-Boc-proline.

    Benzylation: The protected proline derivative undergoes benzylation to introduce the benzyl group at the 4-position.

    Cyclization: The benzylated intermediate is then cyclized to form the pyrrolidine ring.

    Oxidation: The resulting pyrrolidine derivative is oxidized to introduce the oxo group at the 5-position.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Pyrrolidine derivatives, including (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester , are often investigated for their biological activities. Similar compounds have shown potential as:

  • Enzyme inhibitors : Compounds with structural similarities have been studied for their ability to inhibit specific enzymes involved in disease pathways.
  • Receptor modulators : The interaction of these compounds with various receptors can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Drug Development

The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Researchers are exploring its potential as:

  • Lead compounds : Due to their ability to interact with biological targets, these derivatives can serve as starting points for developing new therapeutics.
  • Prodrugs : The Boc protecting group can be removed under acidic conditions, allowing for further functionalization and potentially enhancing bioavailability.

Biological Studies

Interaction studies involving (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester may focus on:

  • Binding affinity : Investigating how well the compound binds to specific biological targets using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • Mechanism of action : Understanding how this compound affects cellular pathways through biochemical assays.

Comparative Analysis of Related Compounds

To highlight the uniqueness of (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester , a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Characteristics
1-Boc-4-methylpyrrolidineMethyl group at position 4Lacks benzyl substituent
1-Boc-L-prolineProline backboneDifferent stereochemistry and functional groups
1-BenzylpyrrolidinoneBenzyl group at nitrogenNo carboxylic acid functionality
(2S,4R)-N-Boc-4-benzylprolineSimilar proline structurePotentially different biological activities

This table emphasizes the diverse structural features within pyrrolidine derivatives while illustrating the distinctive functionalities present in (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester , particularly its protective Boc group and ethyl ester functionality.

Mechanism of Action

The mechanism of action of (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The target compound is compared to three analogs based on substituent variations, stereochemistry, and applications.

Table 1: Structural and Physical Properties
Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Features
(2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester 153080-92-3 Boc (1), Benzyl (4), Ethyl ester (2) C₁₉H₂₅NO₅ 347.41 (calculated) Rigid bicyclic structure; chiral centers critical for bioactivity
(2S,4S)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester 553679-44-0 Boc (1), Methyl (4), Ethyl ester (2) C₁₃H₂₁NO₅ 271.31 Smaller substituent reduces steric hindrance; lower lipophilicity
(2S)-3α-(4-Cyanophenyl)-5-oxo-4α-cyanopyrrolidine-2-carboxylic acid ethyl ester N/A 4-Cyanophenyl (3α), Cyano (4α), Ethyl ester (2) Not provided Not provided Electron-withdrawing groups enhance reactivity; potential for diverse derivatization
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide N/A Hydroxy (4), Thiazole-benzyl (N-substituent) Not provided Not provided Designed for biological activity (e.g., kinase inhibition); polar hydroxy group improves solubility

Commercial and Research Relevance

Compound Availability Primary Use
Target Compound Discontinued Specialty intermediate for discontinued research programs
Methyl Analog Available (Fluorochem) Broadly used in academic and industrial synthesis
Hydroxy-Thiazole Derivative Patent-protected Lead compound for kinase inhibitors

Key Research Findings

Antimalarial Applications : The benzyl substituent in the target compound enhances binding to cysteine protease active sites, outperforming methyl analogs in inhibitor potency .

Stereochemical Impact : (2S,4S) configuration in the target compound is essential for enantioselective synthesis, whereas (2S,4R) derivatives (e.g., hydroxy-thiazole compound) show divergent biological profiles .

Reactivity Trends: Electron-withdrawing groups (e.g., cyano in the 4-Cyanophenyl analog) increase electrophilicity at the pyrrolidine ring, enabling diverse functionalization compared to Boc-protected analogs .

Biological Activity

The compound (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester is a synthetic organic molecule with notable structural features that include a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a benzyl substituent. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C19H25NO5C_{19}H_{25}NO_5, with a molecular weight of approximately 357.41 g/mol. The unique combination of functional groups contributes to its reactivity and potential biological interactions.

Feature Description
Molecular FormulaC19H25NO5C_{19}H_{25}NO_5
Molecular Weight357.41 g/mol
Functional GroupsPyrrolidine, Boc group, Benzyl substituent

Neuroprotective Properties

Research on similar pyrrolidine derivatives has indicated their potential as neuroprotective agents. For instance, a study focused on 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives demonstrated significant neuroprotective effects against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity. The most potent derivative in this series exhibited higher efficacy than the reference compound ifenprodil, suggesting that structural analogs may also exhibit similar neuroprotective properties .

The mechanism underlying the neuroprotective effects of pyrrolidine derivatives often involves modulation of NMDA receptor activity. For example, the aforementioned study indicated that certain compounds could attenuate calcium influx and suppress the upregulation of NR2B subunits associated with NMDA receptor activation . This suggests that (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester may interact with similar pathways, although direct evidence is currently lacking.

Synthesis and Reactivity

The synthesis of (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester typically involves multi-step organic reactions where the Boc group serves to protect the amine during synthesis. The reactivity of this compound can be attributed to its functional groups, which allow for further modifications and interactions with biological targets .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique features of (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester :

Compound Name Structure Features Unique Characteristics
1-Boc-4-methylpyrrolidineMethyl group at position 4Lacks benzyl substituent
1-Boc-L-prolineProline backboneDifferent stereochemistry and functional groups
1-BenzylpyrrolidinoneBenzyl group at nitrogenNo carboxylic acid functionality
(2S,4R)-N-Boc-4-benzylprolineSimilar proline structure but different stereochemistryPotentially different biological activities

Case Studies

While direct case studies specifically involving (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester are scarce, research into related compounds provides insights into its potential applications. For example, studies on pyrrolidine derivatives have shown their utility in drug design for neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is typically synthesized via stereoselective methods starting from chiral precursors like N-Boc-L-homophenylalanine. Key steps involve alkylation, cyclization, and protection/deprotection strategies. For example, Boc protection is critical to preserve stereochemistry during subsequent reactions . Reaction temperature and solvent polarity significantly impact the diastereomeric ratio; lower temperatures (0–5°C) in polar aprotic solvents (e.g., DMF) favor retention of the (2S,4S) configuration .

Q. What purification techniques are recommended to isolate high-purity (>97%) (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester?

  • Methodological Answer : Column chromatography using silica gel and gradient elution (hexane/ethyl acetate) is standard. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves enantiomeric impurities. Recrystallization from ethanol/water mixtures improves crystallinity and purity ≥97% .

Q. How can researchers validate the stereochemical integrity of this compound post-synthesis?

  • Methodological Answer : Use chiral HPLC (e.g., Chiralpak AD-H column) with UV detection at 254 nm. Confirmatory techniques include 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to analyze coupling constants (e.g., J2S,4SJ_{2S,4S}) and NOESY for spatial proximity of substituents .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester under basic conditions?

  • Methodological Answer : Racemization at C2/C4 occurs via keto-enol tautomerism. To suppress this:

  • Use mild bases (e.g., NaHCO3_3) instead of strong bases (e.g., NaOH).
  • Conduct reactions at low temperatures (<10°C).
  • Introduce bulky protecting groups (e.g., Boc) to sterically hinder enolization .

Q. How can mechanistic studies resolve contradictions in reported catalytic efficiencies for asymmetric hydrogenation of related pyrrolidine intermediates?

  • Methodological Answer : Contradictions arise from substrate-catalyst mismatches. Use kinetic isotope effect (KIE) studies and DFT calculations to identify rate-limiting steps (e.g., H2_2 activation vs. substrate binding). Compare turnover frequencies (TOF) under controlled H2_2 pressures (1–10 atm) .

Q. What are the key degradation pathways of this compound under accelerated stability testing, and how can they be inhibited?

  • Methodological Answer : Hydrolysis of the Boc group (pH-dependent) and oxidation of the benzyl moiety are primary pathways. Stability studies (40°C/75% RH) show:

  • Hydrolysis : Mitigated by storing at pH 4–6 in anhydrous solvents.
  • Oxidation : Add antioxidants (e.g., BHT) and avoid light exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.